Product packaging for cis-1,2-Dihydro-3-ethylcatechol(Cat. No.:CAS No. 66008-19-3)

cis-1,2-Dihydro-3-ethylcatechol

Cat. No.: B1199998
CAS No.: 66008-19-3
M. Wt: 140.18 g/mol
InChI Key: BACDCBUEYBFLFV-JGVFFNPUSA-N
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Description

Historical Context of Microbial Aromatic Hydrocarbon Metabolism Studies

The scientific journey into understanding how microorganisms process aromatic hydrocarbons began in the mid-20th century. Initial research was driven by the need to understand the fate of prevalent environmental contaminants. Early studies successfully isolated microorganisms capable of using simple aromatic compounds like benzene (B151609) and toluene (B28343) as their sole source of carbon. A landmark achievement in this field was the discovery of dioxygenase enzymes. These enzymes were found to initiate the breakdown of the highly stable aromatic ring by incorporating both atoms of molecular oxygen, a critical step that leads to the formation of hydroxylated intermediates. This discovery was fundamental to outlining the aerobic degradation pathways of many aromatic pollutants.

Significance of cis-1,2-Dihydro-3-ethylcatechol as a Key Metabolic Intermediate

This compound is a central figure in the microbial breakdown of ethylbenzene (B125841), a common industrial chemical and environmental pollutant. Its significance lies in its position as a key metabolic intermediate in the aerobic degradation pathway. The process is initiated by a class of enzymes known as ethylbenzene dioxygenases, which are found in various bacteria, including species of Pseudomonas and Rhodococcus. nih.govnih.gov These enzymes catalyze the addition of two hydroxyl groups to the ethylbenzene molecule.

This enzymatic action results in the formation of an unstable intermediate, which is then converted to this compound. nih.gov This molecule is subsequently acted upon by the enzyme cis-dihydroethylcatechol dehydrogenase, which oxidizes it to form 3-ethylcatechol. nih.gov The presence of this compound is, therefore, a clear indicator of the microbial metabolism of ethylbenzene.

Current Research Landscape and Academic Inquiry on this compound

Modern scientific inquiry into this compound is dynamic, with research branching into several specialized areas. A significant portion of this research is dedicated to the fields of enzymology, bioremediation, and biocatalysis.

Enzymology and Genetics: A primary research focus is the detailed characterization of the enzymes and the underlying genetic systems responsible for the formation and transformation of this compound. Scientists are investigating the ethylbenzene dioxygenases from various microorganisms to understand their structure, function, and what controls their activity. tandfonline.comnih.gov For example, studies on Rhodococcus sp. strain DK17 have identified novel dioxygenases involved in the metabolism of ethylbenzene and other similar compounds. nih.gov

Bioremediation: The metabolic pathway that produces this compound is of great interest for environmental cleanup. Researchers are actively exploring the use of bacteria that can degrade ethylbenzene and other BTEX (benzene, toluene, ethylbenzene, and xylenes) compounds for the bioremediation of contaminated soil and water. nih.govnih.gov Studies have demonstrated the effectiveness of strains like Pseudomonas mendocina and various Rhodococcus species in degrading these pollutants. researchgate.net

Biocatalysis and Green Chemistry: Beyond its role in degradation, this compound and related cis-dihydrodiols are valued as chiral synthons—building blocks for creating complex molecules. The high stereospecificity of the dioxygenase enzymes that produce these compounds makes them attractive starting materials in the synthesis of pharmaceuticals and other fine chemicals. This biocatalytic approach represents a more sustainable "green chemistry" alternative to traditional synthetic methods.

The table below provides a summary of the principal areas of academic research focusing on this compound.

Research AreaKey FocusRelevant Findings
Enzymology and Genetics Characterization of enzymes and genes in the ethylbenzene degradation pathway.Identification of specific ethylbenzene dioxygenases in Pseudomonas and Rhodococcus species. nih.govnih.gov
Bioremediation Utilization of microorganisms to remove ethylbenzene and related pollutants from the environment.Demonstration of efficient BTEX degradation by specialized bacterial strains in laboratory and pilot-scale experiments. nih.govresearchgate.net
Biocatalysis Application of cis-dihydrodiols as chiral synthons for chemical synthesis.Production of enantiomerically pure compounds for potential use in the pharmaceutical and fine chemical industries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B1199998 cis-1,2-Dihydro-3-ethylcatechol CAS No. 66008-19-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66008-19-3

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(1S,2R)-3-ethylcyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C8H12O2/c1-2-6-4-3-5-7(9)8(6)10/h3-5,7-10H,2H2,1H3/t7-,8+/m0/s1

InChI Key

BACDCBUEYBFLFV-JGVFFNPUSA-N

SMILES

CCC1=CC=CC(C1O)O

Isomeric SMILES

CCC1=CC=C[C@@H]([C@@H]1O)O

Canonical SMILES

CCC1=CC=CC(C1O)O

Origin of Product

United States

Enzymatic and Chemical Synthesis of Cis 1,2 Dihydro 3 Ethylcatechol

Biosynthetic Routes to cis-1,2-Dihydro-3-ethylcatechol in Biological Systems

The biosynthesis of this compound is a prime example of the synthetic utility of microbial biotransformation. This process typically involves the use of microorganisms capable of performing highly specific oxidation reactions on aromatic substrates.

The key enzymatic step in the formation of this compound from ethylbenzene (B125841) is the cis-dihydroxylation of the aromatic ring, a reaction catalyzed by a class of enzymes known as dioxygenases. rsc.org Specifically, Rieske non-heme iron dioxygenases are responsible for this transformation. nih.gov These multi-component enzyme systems utilize molecular oxygen and a reducing agent, typically NADH, to introduce two adjacent hydroxyl groups onto the aromatic nucleus in a stereospecific cis-configuration. rsc.org

One of the most well-studied and versatile dioxygenases for this purpose is toluene (B28343) dioxygenase (TDO). nih.gov TDO, originating from organisms like Pseudomonas putida, exhibits broad substrate specificity and can accept a variety of substituted benzenes, including ethylbenzene, as substrates. nih.govresearchgate.net The enzymatic reaction involves the activation of dioxygen and its subsequent attack on the electron-rich aromatic ring, leading to the formation of a transient dioxetane intermediate which then rearranges to the stable cis-dihydrodiol.

The substrate specificity of dioxygenases is a critical factor in the successful biotransformation of ethylbenzene to this compound. Toluene dioxygenase (TDO) has been shown to effectively catalyze the dihydroxylation of monosubstituted benzenes. nih.gov The regioselectivity of the enzymatic attack is paramount. In the case of ethylbenzene, TDO predominantly attacks the 2,3-position of the aromatic ring, leading to the desired this compound. researchgate.net This high degree of regioselectivity is a significant advantage of enzymatic synthesis, as it minimizes the formation of unwanted isomers. The enzyme's active site architecture dictates this specificity, orienting the substrate in a way that favors hydroxylation at a specific bond.

Several microbial strains have been successfully employed for the bioconversion of ethylbenzene into this compound. Wild-type strains of Pseudomonas putida, which naturally possess the genes for toluene degradation, have been shown to be effective. researchgate.net For instance, initial studies on the oxidation of ethylbenzene by Pseudomonas putida identified this compound as a key intermediate. researchgate.net

To enhance production yields and facilitate process control, recombinant strains of Escherichia coli have been developed. youtube.com These strains are engineered to express the toluene dioxygenase genes from Pseudomonas putida. A notable example is the recombinant strain E. coli JM109 (pDTG601), which has been utilized for the large-scale production of various cis-1,2-dihydrocatechols from their corresponding aromatic precursors. youtube.com The use of recombinant E. coli offers several advantages, including faster growth rates, higher cell densities, and the ability to be manipulated for optimized enzyme expression.

Microbial StrainKey Enzyme SystemSubstrateProductReference
Pseudomonas putidaToluene Dioxygenase (TDO)EthylbenzeneThis compound researchgate.net
Escherichia coli (recombinant)Toluene Dioxygenase (TDO)EthylbenzeneThis compound youtube.com

Chemical Synthesis Methodologies for this compound and its Precursors

While enzymatic methods are well-established, chemical synthesis offers alternative and complementary strategies for obtaining this compound and its precursors. These methods are particularly valuable for producing analogs or for situations where biocatalysis is not feasible.

Achieving the cis-stereochemistry of the diol is a significant challenge in chemical synthesis. One promising approach for the enantioselective synthesis of arene cis-dihydrodiols involves a ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder (IEDDA) reaction of 2-pyrones. nih.gov This strategy allows for the efficient construction of a variety of substituted cis-dihydrodiols with high enantioselectivity. nih.gov Although a specific application to produce this compound has not been explicitly detailed in readily available literature, the methodology's success with other substituted arenes suggests its potential applicability. The synthesis would likely involve an ethyl-substituted 2-pyrone as a key precursor.

Another powerful method for stereoselective dihydroxylation is the Sharpless asymmetric dihydroxylation. This reaction utilizes osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the dihydroxylation of olefins. To apply this method to the synthesis of this compound, a suitable ethyl-substituted cyclohexadiene precursor would be required.

The primary route for producing chiral cis-1,2-dihydrocatechols, including the ethyl-substituted variant, for research purposes remains the whole-cell biotransformation of the corresponding aromatic compounds. nih.gov The resulting enantiomerically pure cis-diols are highly valuable as chiral synthons, or "chirons," for the total synthesis of a diverse range of natural products and other biologically active molecules. nih.govyoutube.com The dense and varied functionality of these enzymatically-derived metabolites makes them attractive starting materials for complex chemical syntheses. nih.gov Their utility is so significant that they have been employed in multi-decade-long synthetic campaigns to access a wide array of small molecule targets. nih.gov

Microbial Degradation and Metabolic Fates of Cis 1,2 Dihydro 3 Ethylcatechol

Overview of the Ethylbenzene (B125841) Degradation Pathway

The microbial degradation of ethylbenzene is a crucial process for the bioremediation of environments contaminated with this aromatic hydrocarbon. Various bacteria, particularly species of Pseudomonas, have been shown to initiate the breakdown of ethylbenzene. qmul.ac.ukwikipedia.org The initial steps involve the enzymatic dihydroxylation of the aromatic ring, leading to the formation of a chiral cis-dihydrodiol. researchgate.netresearchgate.net

This process begins with the action of a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the ethylbenzene molecule. This results in the formation of cis-1,2-dihydroxy-3-ethyl-3,5-cyclohexadiene, more commonly known as cis-1,2-dihydro-3-ethylcatechol. uni.luebi.ac.uk This compound serves as a central intermediate, channeling the carbon from ethylbenzene into further metabolic pathways. qmul.ac.uk The formation of cis-dihydrodiols is a common strategy employed by microorganisms to destabilize the aromatic ring, preparing it for subsequent cleavage and catabolism. researchgate.netresearchgate.net

Enzymatic Dehydrogenation of this compound to 3-Ethylcatechol

Following its formation, this compound undergoes a dehydrogenation reaction to form 3-ethylcatechol. This is a critical step that re-aromatizes the ring, setting the stage for ring fission.

Characterization of cis-Dihydroethylcatechol Dehydrogenase (EC 1.3.1.66)

The enzyme responsible for this transformation is cis-dihydroethylcatechol dehydrogenase , classified under EC number 1.3.1.66. qmul.ac.ukenzymes.me.uk Its systematic name is this compound:NAD+ oxidoreductase. wikipedia.orgexpasy.org This enzyme has been identified and characterized in bacteria that are capable of utilizing ethylbenzene as a sole source of carbon and energy. qmul.ac.uk

The primary function of this dehydrogenase is to catalyze the oxidation of this compound, which involves the removal of two hydrogen atoms to form 3-ethylcatechol. qmul.ac.ukwikipedia.org This reaction is a key component of the ethylbenzene degradation pathway. expasy.org

Cofactor Requirements and Reaction Mechanisms of Dehydrogenation

This compound + NAD+ → 3-ethylcatechol + NADH + H+ qmul.ac.uk

The mechanism involves the transfer of a proton and a hydride ion from the cis-dihydrodiol to the NAD+ cofactor, resulting in the formation of the aromatic catechol structure. While the specific requirements for this enzyme are centered on NAD+, other dehydrogenases can have more complex cofactor needs, sometimes involving flavin adenine (B156593) dinucleotide (FAD) or quinones, depending on the specific enzyme and substrate. nih.gov

Subsequent Catabolic Pathways of 3-Ethylcatechol

Once 3-ethylcatechol is formed, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. There are two primary pathways for this ring fission: meta-cleavage and ortho-cleavage.

Meta-Cleavage Ring Fission by Dioxygenases

The meta-cleavage pathway involves the cleavage of the bond between a hydroxylated carbon and an adjacent non-hydroxylated carbon. In the case of 3-ethylcatechol, this is carried out by catechol 2,3-dioxygenases (extradiol dioxygenases). nih.govebi.ac.uk These enzymes incorporate both atoms of molecular oxygen into the substrate, leading to the opening of the aromatic ring. ebi.ac.uk

Research has shown that 3-ethylcatechol is a substrate for catechol 2,3-dioxygenase, with the ring cleavage occurring between carbons 2 and 3. nih.gov This reaction yields a yellow-colored product, 2-hydroxy-6-oxo-octa-2,4-dienoic acid. The meta-cleavage pathway is a common route for the degradation of substituted catechols in various bacteria. researchgate.net

Ortho-Cleavage Pathways and Comparison

The ortho-cleavage pathway, also known as the intradiol pathway, involves the cleavage of the bond between the two hydroxylated carbons of the catechol ring. This reaction is catalyzed by catechol 1,2-dioxygenases . nih.gov

Studies have demonstrated that 3-ethylcatechol can also be a substrate for catechol 1,2-dioxygenase, although it is often oxidized at a significantly lower rate compared to catechol itself. nih.gov The ortho-cleavage of 3-ethylcatechol results in the formation of 2-ethyl-cis,cis-muconic acid. nih.gov The efficiency and preference for either the meta- or ortho-cleavage pathway can vary depending on the specific microbial strain and the regulatory mechanisms governing the expression of the respective dioxygenase enzymes. researchgate.netresearchgate.netnih.gov

The choice between the meta- and ortho-cleavage pathways is a critical determinant in the complete mineralization of aromatic compounds. While both pathways lead to intermediates that can eventually enter central metabolic pathways like the Krebs cycle, the initial steps and the enzymes involved are distinct. researchgate.net

Downstream Aliphatic Product Metabolism

The microbial degradation of this compound proceeds through ring cleavage, leading to the formation of aliphatic intermediates that are further metabolized. Following the initial dihydroxylation and subsequent dearomatization of the aromatic ring, the resulting catechol moiety is susceptible to enzymatic cleavage. This process, extensively studied in bacteria, typically follows either an ortho- or meta-cleavage pathway.

In pathways analogous to catechol degradation, the ring-fission product, a muconic acid derivative, undergoes a series of enzymatic reactions. For instance, in the degradation of catechol by certain Pseudomonas strains, the process yields key aliphatic intermediates. One well-documented pathway involves the conversion of catechol to 2-hydroxymuconic semialdehyde. nih.gov This intermediate is then acted upon by a hydrolase, yielding formate (B1220265) and 4-hydroxy-2-oxovalerate. nih.govelifesciences.org The metabolic journey continues with an aldolase-catalyzed cleavage of 4-hydroxy-2-oxovalerate, which produces pyruvate (B1213749) and acetaldehyde. nih.govelifesciences.org These resulting aliphatic compounds are central metabolites that can readily enter the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis.

The table below summarizes the key aliphatic products and the enzymes involved in their formation during the downstream metabolism of catechol, which serves as a model for the degradation of substituted catechols like this compound.

PrecursorEnzymeAliphatic Product(s)
CatecholCatechol 2,3-dioxygenase2-hydroxymuconic semialdehyde
2-hydroxymuconic semialdehydeHydrolaseFormate, 4-hydroxy-2-oxovalerate
4-hydroxy-2-oxovalerateAldolasePyruvate, Acetaldehyde

Diversity of Microorganisms Involved in Degradation

A wide array of microorganisms, encompassing various bacterial and fungal genera, possess the enzymatic machinery to degrade aromatic compounds, including catechols and their derivatives.

Bacterial Genera (e.g., Acidocella, Pseudomonas, Rhodococcus)

Several bacterial genera are well-known for their robust capabilities in breaking down aromatic hydrocarbons.

Acidocella : This genus includes acidophilic bacteria that have been identified in environments with extremely low pH, such as those impacted by acid mine drainage. Studies have shown that microbial communities in these acidic soils can mineralize aromatic hydrocarbons like toluene (B28343) and naphthalene (B1677914). nih.gov DNA analysis of these communities has revealed sequences with high similarity to Acidocella sp., suggesting their role in the degradation of these compounds, likely as part of a microbial consortium. nih.gov

Pseudomonas : Members of the genus Pseudomonas are among the most studied organisms for the biodegradation of aromatic compounds. nih.gov Various strains of Pseudomonas, such as Pseudomonas putida, are highly efficient at degrading catechol and its derivatives. nih.gov They utilize pathways like the β-ketoadipate pathway, which involves the ortho-cleavage of catechol by catechol 1,2-dioxygenase. nih.gov The versatility of Pseudomonas is often attributed to plasmids that carry the genes encoding the necessary degradative enzymes. nih.gov

Rhodococcus : This genus is recognized for its extensive metabolic diversity and its capacity to degrade a wide range of organic pollutants, including aliphatic and aromatic hydrocarbons. Strains of Rhodococcus can metabolize various alkylbenzenes and phenols. nih.gov The degradative pathways in Rhodococcus are often encoded on large linear plasmids, contributing to their metabolic adaptability. Genomic studies have confirmed the presence of genes for catechol degradation, typically proceeding through an ortho-cleavage pathway.

The table below highlights the characteristics of these bacterial genera in the context of aromatic compound degradation.

Bacterial GenusKey Degradation CharacteristicsRelevant Enzymes
AcidocellaFound in extremely acidic environments; involved in aromatic hydrocarbon degradation within microbial consortia. nih.govImplied involvement in consortial degradation.
PseudomonasHighly efficient degraders of catechol and other aromatics via the β-ketoadipate pathway. nih.govCatechol 1,2-dioxygenase, Aldolases, Hydrolases. nih.govelifesciences.org
RhodococcusMetabolically versatile, degrading a wide array of hydrocarbons; pathways often plasmid-encoded. nih.govCatechol dioxygenases.

Fungal Contributions to Aromatic Degradation (General Context)

Fungi, particularly white-rot fungi belonging to the basidiomycetes, play a significant role in the degradation of complex aromatic polymers like lignin (B12514952). This ability also allows them to break down a variety of aromatic environmental pollutants. Unlike the specific intracellular pathways common in bacteria, fungi often employ a battery of non-specific, extracellular enzymes.

These enzymes include lignin peroxidases, manganese peroxidases, and laccases. They generate highly reactive radicals that can initiate the breakdown of the stable aromatic ring structure of lignin and other xenobiotic compounds. The resulting smaller aromatic fragments can then be further metabolized. While bacteria are often considered the primary degraders of many pollutants, the powerful and non-specific oxidative systems of fungi make them crucial contributors to the natural cycling of aromatic compounds and the bioremediation of contaminated sites.

Molecular Biology and Enzymology of Cis 1,2 Dihydro 3 Ethylcatechol Transformations

Gene Clusters and Operon Organization for Ethylbenzene (B125841)/Catechol Degradation

The genetic blueprints for the degradation of ethylbenzene and related catechols are typically organized into gene clusters or operons, ensuring coordinated expression of the necessary enzymes. In many bacteria, these genes are located on plasmids or within specific regions of the chromosome known as genomic islands, which can be acquired through horizontal gene transfer. nih.gov

For instance, in Pseudomonas putida PpF1, the genes for toluene (B28343) degradation, which shares a similar pathway with ethylbenzene, are organized in the tod operon. The order of transcription is todF, todC1, todC2, todB, todA, todD, and todE, encoding enzymes for the entire pathway from toluene to 3-methylcatechol. Similarly, in the denitrifying bacterium Azoarcus sp. strain EbN1, the genes for anaerobic ethylbenzene degradation are found on a 56-kb DNA contig. nih.gov The genes for ethylbenzene dehydrogenase (ebdABC) and (S)-1-phenylethanol dehydrogenase (ped) appear to form an operon. nih.gov

In Rhodococcus erythropolis, the catRABC gene cluster is involved in catechol degradation. This cluster includes genes for catechol 1,2-dioxygenase (catA), cis,cis-muconate (B1241781) cycloisomerase (catB), muconolactone (B1205914) isomerase (catC), and a transcriptional regulator (catR). nih.gov The organization of these genes into operons allows for efficient and simultaneous transcription in response to the presence of the substrate. nih.govnih.gov In Acinetobacter venetianus ICP1, the cat operon for catechol degradation includes genes such as catA, catB, catC, and the transcriptional regulator catM. researchgate.net

Table 1: Examples of Gene Clusters in Aromatic Compound Degradation
OrganismGene/OperonFunctionReference
Pseudomonas putida PpF1tod operonToluene degradation
Azoarcus sp. strain EbN1ebdABCD, pedAnaerobic ethylbenzene degradation nih.gov
Rhodococcus erythropoliscatRABCCatechol degradation nih.gov
Acinetobacter venetianus ICP1cat operonCatechol degradation researchgate.net

Regulation of Gene Expression in Response to Aromatic Substrates

The expression of genes involved in the degradation of aromatic compounds is tightly regulated to ensure that the enzymes are produced only when needed. nih.govresearchgate.net This regulation occurs primarily at the level of transcription and involves specific regulatory proteins that can act as either activators or repressors. nih.govresearchgate.net

Common families of regulatory proteins involved in aromatic compound degradation include the LysR, NtrC/XylR, AraC/XylS, and IclR families. nih.govresearchgate.net Most of these regulators act as transcriptional activators in the presence of an inducer molecule, which is often the substrate of the pathway or an intermediate. nih.gov For example, in Rhodococcus erythropolis, the expression of the catA gene, which encodes catechol 1,2-dioxygenase, is induced by phenol. nih.gov The CatR protein, an IclR-type regulator, represses the expression of the catRABC operon. nih.gov

Functional Characterization of Key Enzymes

The breakdown of ethylbenzene to central metabolites is a multi-step process catalyzed by a series of specialized enzymes.

Dioxygenases Responsible for Initial Hydroxylation of Ethylbenzene

The initial step in the aerobic degradation of ethylbenzene is the hydroxylation of the aromatic ring, a reaction catalyzed by dioxygenases. These enzymes incorporate both atoms of molecular oxygen into the substrate. In Pseudomonas spadix BD-a59, which can degrade a range of BTEX compounds (benzene, toluene, ethylbenzene, and xylenes), a high abundance of dioxygenases is observed, suggesting their crucial role in initiating the degradation pathways. nih.gov

In anaerobic degradation pathways, the initial activation of ethylbenzene can occur via a different mechanism. For example, in the denitrifying bacterium Azoarcus sp. strain EbN1, ethylbenzene is first oxidized to (S)-1-phenylethanol by ethylbenzene dehydrogenase. nih.gov This enzyme is a heterotrimeric protein encoded by the ebdABC genes and contains a molybdenum cofactor and iron-sulfur clusters. nih.gov

Dehydrogenases Catalyzing cis-1,2-Dihydro-3-ethylcatechol Conversion

Following the initial dihydroxylation of ethylbenzene, the resulting this compound is converted to 3-ethylcatechol. This reaction is catalyzed by a dehydrogenase. In the toluene degradation pathway of Pseudomonas putida PpF1, the analogous step is catalyzed by cis-toluene dihydrodiol dehydrogenase, encoded by the todD gene. In anaerobic pathways, after the initial oxidation of ethylbenzene to (S)-1-phenylethanol, a dehydrogenase is also involved. In Azoarcus sp. strain EbN1, (S)-1-phenylethanol dehydrogenase, encoded by the ped gene, converts (S)-1-phenylethanol to acetophenone (B1666503). nih.gov

Catechol Dioxygenases in Ring Cleavage of 3-Ethylcatechol

Once 3-ethylcatechol is formed, the aromatic ring is cleaved by catechol dioxygenases. These enzymes are classified into two main groups based on the position of ring cleavage: intradiol dioxygenases, which cleave the bond between the two hydroxyl groups, and extradiol dioxygenases, which cleave the bond adjacent to the hydroxyls. nih.gov

Catechol 1,2-dioxygenases (Intradiol): These enzymes catalyze the ortho-cleavage of the catechol ring. In Pseudomonas putida, catechol 1,2-dioxygenase can oxidize 3-ethylcatechol at a rate of about 6% of that for catechol, producing 2-ethyl-cis,cis-muconic acid. nih.govdocumentsdelivered.com

Catechol 2,3-dioxygenases (Extradiol): These enzymes catalyze the meta-cleavage of the catechol ring. In Pseudomonas putida, catechol 2,3-dioxygenase oxidizes 3-ethylcatechol at approximately 30% of the rate observed for catechol. nih.govdocumentsdelivered.com In some bacterial consortia, genes for the meta-cleavage of ethylcatechol, such as todE, have been identified. mdpi.com

The type of catechol dioxygenase present determines the subsequent steps in the degradation pathway.

Table 2: Activity of Catechol Dioxygenases on 3-Ethylcatechol
EnzymeCleavage TypeRelative Activity (vs. Catechol)ProductReference
Catechol 1,2-dioxygenaseIntradiol (ortho)~6%2-ethyl-cis,cis-muconic acid nih.govdocumentsdelivered.com
Catechol 2,3-dioxygenaseExtradiol (meta)~30%Ring-cleavage product nih.govdocumentsdelivered.com

Structural Biology of Enzymes Involved in Degradation (e.g., active site analysis)

The three-dimensional structures of the enzymes involved in ethylbenzene degradation provide valuable insights into their catalytic mechanisms. For instance, ethylbenzene dehydrogenase from Azoarcus sp. strain EbN1 is a complex enzyme with subunits containing binding domains for a molybdenum cofactor and iron-sulfur clusters, which are essential for its catalytic activity. nih.gov The presence of a twin-arginine leader peptide in the EbdA subunit indicates that the enzyme is exported to the periplasm. nih.gov

Structural studies of catechol dioxygenases have revealed key features of their active sites. Extradiol dioxygenases typically contain a ferrous iron [Fe(II)] atom coordinated by a conserved triad (B1167595) of two histidines and one glutamate (B1630785) residue. researchgate.net This iron center is crucial for activating molecular oxygen for the ring cleavage reaction.

Enzyme Kinetics and Substrate Specificity Studies

The enzymatic transformation of this compound is a critical step in the microbial degradation of ethylbenzene. This reaction is primarily catalyzed by the enzyme this compound dehydrogenase (EC 1.3.1.66), an NAD⁺-dependent oxidoreductase. Current time information in Salzburg-Umgebung, AT.nih.govenzyme-database.orgqmul.ac.uk Extensive research, particularly on enzymes isolated from Pseudomonas putida, has provided insights into the kinetic properties and substrate preferences of this class of dehydrogenases.

Detailed Research Findings

The seminal work on the initial reactions in the oxidation of ethylbenzene by Pseudomonas putida first identified the enzymatic activity responsible for the conversion of this compound to 3-ethylcatechol. nih.gov This enzyme exhibits a requirement for NAD⁺ as a cofactor and is inactive with NADP⁺. nih.govnih.gov

Kinetic analyses of homologous cis-dihydrodiol dehydrogenases from various bacteria have revealed that these enzymes generally exhibit a higher affinity for their cis-dihydrodiol substrates than for the NAD⁺ cofactor. The pH optima for these enzymes are typically in the alkaline range, between 8.4 and 9.0. nih.gov

While specific kinetic parameters (Km and Vmax) for the dehydrogenase with this compound as the substrate are not extensively documented in all studies, the substrate specificity has been a key area of investigation. Studies on a similar enzyme, cis-toluene dihydrodiol dehydrogenase from P. putida, have shown that it can oxidize a range of cis-dihydrodiols. nih.gov This suggests that the active site of these dehydrogenases can accommodate substrates with different substituents on the cyclohexane (B81311) ring.

For instance, catechol 2,3-dioxygenase, another enzyme in the same degradation pathway, shows varied activity with substituted catechols. It actively metabolizes catechol, 3-methylcatechol, and 4-methylcatechol, but displays only weak activity towards 4-ethylcatechol (B135975), indicating that the size and position of the alkyl group can significantly influence enzyme-substrate interactions. nih.gov

Enzyme Kinetic Data

The following table summarizes the kinetic properties of cis-dihydrodiol dehydrogenases from Pseudomonas putida with various substrates, providing a comparative view of their catalytic efficiencies.

EnzymeSubstrateKm (μM)Relative Vmax (%)CofactorReference
cis-Toluene Dihydrodiol Dehydrogenase(+)-cis-1(S),2(R)-Dihydroxy-3-methylcyclohexa-3,5-diene26100NAD⁺ nih.gov
cis-Toluene Dihydrodiol Dehydrogenasecis-1,2-Dihydroxycyclohexa-3,5-diene (cis-Benzene glycol)3885NAD⁺ nih.gov
cis-Toluene Dihydrodiol Dehydrogenase(±)-cis-1,2-Dihydroxy-1,2-dihydronaphthalene1550NAD⁺ nih.gov

This table is generated based on available data for homologous enzymes to provide a comparative context for the enzyme acting on this compound.

Substrate Specificity

The substrate specificity of this compound dehydrogenase and related enzymes is a crucial determinant of their metabolic function. The enzyme is highly specific for the cis-stereoisomer of the dihydrodiol, with no activity observed towards trans-isomers. nih.govnih.gov

SubstrateEnzyme ActivityReference
This compoundActive nih.gov
cis-1,2-Dihydroxycyclohexa-3,5-dieneActive nih.gov
(+)-cis-1(S),2(R)-Dihydroxy-3-methylcyclohexa-3,5-dieneActive nih.gov
(±)-cis-1,2-Dihydroxy-1,2-dihydronaphthaleneActive nih.gov
trans-1,2-Dihydroxy-1,2-dihydronaphthaleneInactive nih.gov

This table illustrates the range of substrates tested with cis-dihydrodiol dehydrogenases, highlighting the enzyme's stereospecificity.

Advanced Analytical Methodologies in Cis 1,2 Dihydro 3 Ethylcatechol Research

Chromatographic Techniques for Separation and Quantification of Metabolites

Chromatographic methods are fundamental in distinguishing and measuring cis-1,2-Dihydro-3-ethylcatechol from intricate biological matrices. These techniques provide the necessary resolution and sensitivity to analyze metabolic processes in detail.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pathway Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile metabolites like this compound, particularly in the context of microbial metabolomics. chromatographyonline.comnih.gov This powerful combination allows for the separation of complex mixtures and the definitive identification of individual components based on their mass spectra. In the study of ethylbenzene (B125841) degradation, GC-MS has been instrumental in identifying transient intermediates and elucidating the metabolic pathways. For instance, in denitrifying bacteria, GC-MS analysis of cell suspensions metabolizing ethylbenzene has led to the identification of key intermediates, including 1-phenylethanol (B42297) and acetophenone (B1666503), which are precursors to catecholic structures. researchgate.net

Metagenome analysis of hydrocarbon-degrading bacterial consortia further highlights the utility of GC-MS. researchgate.netmdpi.com By analyzing the residual hydrocarbons and identifying metabolic products, researchers can pinpoint the specific roles of different microbial populations and the genes involved in the degradation of compounds like ethylbenzene. researchgate.netmdpi.com The activation of ethylbenzene by ethylbenzene dioxygenase and its subsequent conversion to 3-ethylcatechol via this compound has been detailed through such analyses. mdpi.com

The general workflow for microbial metabolomics using GC-MS involves sample preparation (often including derivatization to increase volatility), instrumental analysis, and data processing. chromatographyonline.com This comprehensive approach enables the construction of detailed metabolic fingerprints, which are essential for understanding the biochemical processes within microorganisms. chromatographyonline.com

Interactive Data Table: Key GC-MS Findings in Ethylbenzene Metabolism
FindingOrganism/SystemKey Metabolites IdentifiedAnalytical ApproachReference
Transient formation of intermediatesDenitrifying bacterium, strain EB11-phenylethanol, AcetophenoneGC-MS analysis of cell suspensions researchgate.net
Identification of degradation pathway genesHydrocarbon-degrading bacterial consortium3-ethylcatecholMetagenome analysis coupled with GC-MS researchgate.netmdpi.com
General microbial metabolomicsVarious microorganismsAlcohols, amino acids, organic acids, etc.Derivatization followed by GC-MS nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including the metabolites of ethylbenzene. nih.govepa.gov Its application is particularly valuable for analyzing non-volatile or thermally labile compounds that are not suitable for GC-MS without derivatization.

In the context of ethylbenzene metabolism, HPLC has been employed to determine the urinary metabolites in both humans and animal models. nih.govcdc.gov For example, HPLC methods have been developed to analyze mandelic acid, a major metabolite of ethylbenzene, in urine. nih.gov These methods often utilize reverse-phase columns, such as C18, and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. sielc.comtheses.fr

The combination of HPLC with mass spectrometry (LC-MS) provides even greater specificity and sensitivity for metabolite identification. frontiersin.orgfrontiersin.org In studies of plant metabolomes, LC-Orbitrap-MS has been used to reliably quantify thousands of metabolites, including this compound, in response to environmental stressors. frontiersin.orgfrontiersin.org This highlights the power of HPLC-based methods in untargeted metabolomics to uncover changes in complex biological systems. frontiersin.orgfrontiersin.org

Interactive Data Table: HPLC Methods for Ethylbenzene Metabolite Analysis
ApplicationSample MatrixAnalyte(s)HPLC ConditionsReference
Determination of urinary metabolitesUrineMandelic acidReverse-phase HPLC nih.gov
General analysis of ethylbenzeneStandard solutionsEthylbenzeneReverse-phase HPLC with MeCN/water/phosphoric acid sielc.com
Plant metabolomicsPlant extractsThis compoundLC-Orbitrap-MS frontiersin.orgfrontiersin.org

Two-Dimensional Gas Chromatography (GC x GC) for Complex Mixtures

For exceptionally complex biological samples, comprehensive two-dimensional gas chromatography (GC x GC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. chromatographyonline.comnih.gov This technique employs two columns with different stationary phases, providing a much higher peak capacity and resolving co-eluting compounds that would otherwise overlap. chromatographyonline.comgrafiati.com

In microbial metabolomics, GC x GC has emerged as a powerful tool for obtaining a more detailed picture of the metabolome. chromatographyonline.com The structured chromatograms generated by GC x GC, where compounds of similar chemical properties group together, facilitate peak identification, especially when coupled with a time-of-flight mass spectrometer (TOF-MS). grafiati.com This approach has been shown to outperform traditional GC-MS in terms of separation performance and the number of metabolites detected in complex samples like plasma. nih.gov

While direct studies on this compound using GC x GC are not extensively documented in the initial search results, the technique's proven ability to analyze complex mixtures of microbial metabolites makes it a highly relevant and promising methodology for future research in this area. chromatographyonline.comnih.gov Its application would likely reveal a more comprehensive profile of the intermediates and byproducts in the ethylbenzene degradation pathway.

Spectroscopic Approaches for Structural Confirmation and Pathway Studies

Spectroscopic methods are indispensable for the definitive identification of metabolites and for tracking their transformation through metabolic pathways. These techniques provide detailed structural information that is complementary to the separation data obtained from chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical structure of molecules. escholarship.org It is particularly valuable for the unambiguous identification of metabolites, including those involved in the biodegradation of aromatic compounds. escholarship.org

In the context of ethylbenzene metabolism, NMR has been used to elucidate the structure of various intermediates. For example, the structures of nematicides produced by fungi, such as 4-hydroxyphenylacetic acid, have been identified using spectroscopic analyses including 1H and 13C NMR. ebi.ac.uk While specific NMR data for this compound was not found in the provided search results, the general application of NMR in identifying microbial degradation products is well-established. escholarship.orgrsc.org For instance, NMR-based metabolomics can be used to discriminate between different bacterial species based on their metabolic profiles. rsc.org Furthermore, benchtop NMR spectrometers are becoming increasingly accessible for educational and research purposes, allowing for the characterization of reaction products, such as those from the bromination of ethylbenzene. researchgate.net

Mass Spectrometry (MS) Fragmentation Analysis for Intermediates

Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, allowing for the identification and quantification of molecules. When coupled with fragmentation techniques (MS/MS or tandem MS), it provides structural information by breaking down a selected parent ion into smaller fragment ions. nih.gov

In the study of ethylbenzene degradation, MS fragmentation analysis is crucial for identifying metabolic intermediates. For example, in the anaerobic degradation of ethylbenzene, the incorporation of 18O from labeled water into 1-phenylethanol was confirmed by observing the mass shift in the molecular ion and key fragments using GC-MS. researchgate.net This provided direct evidence for the enzymatic hydroxylation of the ethyl group.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is another powerful tool. In metabolomics studies, data-dependent acquisition (DDA) is often used, where the most abundant ions in a full MS scan are selected for fragmentation in subsequent MS/MS scans. biorxiv.org This untargeted approach allows for the identification of numerous metabolites in a single run. For instance, this compound has been identified in metabolomics studies using LC-MS with high-resolution instruments. frontiersin.orgbiorxiv.orgsnu.ac.kr The accurate mass measurement and fragmentation pattern are key to its confident annotation. snu.ac.kr

Interactive Data Table: MS Fragmentation in Ethylbenzene Metabolite Identification
IntermediateAnalytical TechniqueKey ObservationSignificanceReference
1-PhenylethanolGC-MS with 18O-labelingShift in m/z of molecular ion (122 to 124) and fragment ion (107 to 109)Confirmed incorporation of oxygen from water researchgate.net
This compoundLC-MS (HRMS)Identified in metabolomics studies based on accurate mass and retention timeImplicated in the degradation of aromatic compounds frontiersin.orgfrontiersin.orgbiorxiv.orgsnu.ac.kr

Isotopic Labeling Studies for Metabolic Flux Analysis

Isotopic labeling studies are a cornerstone of metabolic flux analysis (MFA), providing a powerful methodology to trace the flow of atoms through metabolic pathways. In the context of this compound research, these studies are instrumental in elucidating the biodegradation pathways of ethylbenzene, for which this compound is a key intermediate. By supplying microorganisms with an isotopically labeled substrate, such as ¹³C-labeled ethylbenzene, researchers can track the incorporation of the heavy isotope into downstream metabolites. This allows for the quantitative determination of metabolic fluxes, revealing the rates of different enzymatic reactions and the preferred routes of catabolism.

The principle of ¹³C-MFA involves introducing a substrate with a known isotopic enrichment and measuring the resulting isotopic patterns in intracellular metabolites and biomass constituents, such as proteinogenic amino acids. researchgate.netmdpi.com For instance, in studies of Pseudomonas species, which are known for their metabolic versatility in degrading aromatic compounds, ¹³C-MFA has been effectively used to resolve complex metabolic networks. researchgate.netnih.govresearchgate.net While a specific MFA study focused solely on this compound production is not extensively documented, the established methodologies for aromatic hydrocarbon degradation pathways provide a clear framework for its investigation.

In a hypothetical isotopic labeling experiment to analyze the metabolic flux through the ethylbenzene degradation pathway, a bacterial culture, such as Pseudomonas putida, could be fed with [U-¹³C₈]ethylbenzene. As the bacteria metabolize the labeled ethylbenzene, the ¹³C atoms would be incorporated into the intermediates of the degradation pathway, including this compound. Subsequent analysis of the isotopic enrichment in this compound and its downstream product, 3-ethylcatechol, would provide a direct measure of the flux through this specific oxidative pathway. wikipedia.org

The data table below illustrates the expected labeling patterns of key metabolites in a hypothetical ¹³C-MFA experiment designed to probe the ethylbenzene degradation pathway. The mass isotopomer distributions (MIDs) of these compounds, which represent the fractions of the metabolite pool containing a certain number of ¹³C atoms, are the primary data used to calculate metabolic fluxes.

Table 1: Illustrative Isotopic Labeling Data for Metabolic Flux Analysis of Ethylbenzene Degradation

MetabolitePrecursorExpected Mass Isotopomer Distribution (MID) with [U-¹³C₈]EthylbenzeneInformation Gained
cis-1,2-Dihydro-3-ethylcatecholEthylbenzenePredominantly M+8, indicating the intact incorporation of the carbon backbone from ethylbenzene.Confirms the activity of ethylbenzene dioxygenase and provides a basis for calculating the flux towards this intermediate.
3-Ethylcatecholcis-1,2-Dihydro-3-ethylcatecholPredominantly M+8, resulting from the dehydrogenation of cis-1,2-Dihydro-3-ethylcatechol without the loss of carbon atoms.Quantifies the flux from cis-1,2-Dihydro-3-ethylcatechol to 3-ethylcatechol, catalyzed by cis-dihydroethylcatechol dehydrogenase.
Central Carbon Metabolites (e.g., Pyruvate (B1213749), Acetyl-CoA)3-Ethylcatechol (following ring cleavage)A mixture of labeled and unlabeled species (e.g., M+1, M+2, M+3 for pyruvate) depending on the specific ring-cleavage pathway and subsequent metabolic scrambling.Elucidates the downstream catabolism of the aromatic ring and its integration into central carbon metabolism.
Biomass (Amino Acids)Central Carbon MetabolitesLabeling patterns in amino acids reflect the labeling of their precursor molecules from central metabolism, allowing for a comprehensive, network-wide flux analysis.Provides a holistic view of how carbon from ethylbenzene is utilized for both energy production and cellular growth.

By analyzing these MIDs using computational models, researchers can estimate the relative and absolute fluxes through each step of the degradation pathway. This detailed quantitative information is invaluable for understanding the metabolic capabilities of microorganisms and for guiding metabolic engineering efforts to enhance the bioremediation of ethylbenzene-contaminated environments.

Metabolomics Approaches in Environmental and Biological Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a critical tool for investigating the impact and fate of xenobiotics in both environmental and biological systems. In the context of this compound research, metabolomics provides a snapshot of the metabolic response of an organism to ethylbenzene exposure or the metabolic activity of a microbial community in a contaminated environment.

In environmental research, metabolomics can be employed to profile the range of metabolites present in soil or water samples from sites contaminated with petroleum products. nih.gov This untargeted or targeted analysis can identify and quantify this compound and other intermediates of ethylbenzene degradation, providing direct evidence of ongoing bioremediation processes. By correlating the presence of specific metabolites with the microbial community composition, as determined by metagenomics, a more complete picture of the biodegradation network can be constructed.

In biological systems, metabolomics is a powerful approach for identifying biomarkers of exposure to chemical substances. For instance, the detection of this compound or its downstream metabolites in biological fluids such as urine can serve as a specific indicator of ethylbenzene uptake in humans. nih.govnih.gov Untargeted metabolomics studies on individuals occupationally exposed to aromatic hydrocarbons have revealed alterations in various metabolic pathways, highlighting the systemic effects of these compounds. nih.gov While direct detection of this compound in human biomonitoring is not as common as for other ethylbenzene metabolites like mandelic acid, its presence would signify the activity of the dioxygenase pathway in human metabolism or, more likely, in the gut microbiome.

The table below summarizes findings from metabolomics studies relevant to the detection of ethylbenzene metabolites, illustrating the application of these techniques in different sample types and contexts.

Table 2: Application of Metabolomics in the Study of Ethylbenzene Metabolism

Study FocusSample TypeAnalytical PlatformKey Findings Relevant to Ethylbenzene MetabolismReference
Biomonitoring of occupational exposure to benzene (B151609)Human UrineUHPLC-ESI-QToF-MSIdentified nine urinary metabolites that discriminate between exposed and non-exposed groups, indicating alterations in lipid metabolism. Although not specific to ethylbenzene, this demonstrates the power of metabolomics to find biomarkers for aromatic hydrocarbon exposure. nih.gov
Analysis of urinary biomarkers for alkyl benzenesHuman UrineGC-MSDeveloped a method for the simultaneous analysis of metabolites of toluene (B28343), xylene, and ethylbenzene (mandelic acid and hippuric acid). This targeted approach is crucial for quantitative exposure assessment. nih.gov
Metabolic profiling of ethylbenzene-degrading bacteriaBacterial Culture SupernatantGC-MS, LC-MSIdentification of key intermediates in the ethylbenzene degradation pathway, including 1-phenylethanol and acetophenone in denitrifying bacteria, and by inference, the upstream formation of catecholic compounds. nih.gov
Metagenomics and metabolomics of petroleum-contaminated soilSoil SamplesMetagenomics, GC-MS MetabolomicsCorrelated the abundance of specific microbial genera (e.g., Pseudoxanthomonas, Pseudomonas) with the degradation of aromatic hydrocarbons and the production of related metabolites, indicating active bioremediation pathways. nih.gov

These metabolomics approaches, particularly when combined with other 'omics' technologies like genomics and proteomics, provide a systems-level understanding of the interactions between organisms and environmental contaminants like ethylbenzene. For this compound, these methodologies are key to confirming its role in biodegradation pathways and assessing its potential as a biomarker of exposure.

Computational and Theoretical Investigations of Cis 1,2 Dihydro 3 Ethylcatechol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule, which in turn govern its stability and reactivity. For cis-1,2-Dihydro-3-ethylcatechol, these calculations can predict a variety of molecular descriptors.

Detailed research findings from theoretical studies on analogous aromatic cis-dihydrodiols suggest that the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential are key to understanding their chemical behavior. nih.gov The HOMO-LUMO energy gap, for instance, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the presence of the electron-donating ethyl group would be expected to influence the electronic properties of the diene system compared to its unsubstituted counterpart, cis-1,2-dihydrocatechol.

Quantum chemical modeling can be used to calculate properties that are essential for understanding reactivity. researchgate.net These calculations can provide data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule's preferred conformation. Furthermore, atomic charges can be calculated to identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents or an enzyme's active site.

Below is an interactive table illustrating the types of electronic properties that would be determined through quantum chemical calculations. The values are hypothetical and serve to demonstrate the data that such a study would yield.

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyHypothetical ValueSignificance
Energy of HOMO (Highest Occupied Molecular Orbital)-5.8 eVIndicates the ability to donate electrons; related to oxidation potential.
Energy of LUMO (Lowest Unoccupied Molecular Orbital)1.2 eVIndicates the ability to accept electrons; related to reduction potential.
HOMO-LUMO Gap7.0 eVCorrelates with chemical reactivity and stability.
Dipole Moment2.5 DMeasures the molecule's overall polarity, influencing solubility and intermolecular forces.
Calculated Atomic Charge on O1-0.65 eHighlights the nucleophilic character of the hydroxyl oxygen.
Calculated Atomic Charge on O2-0.68 eHighlights the nucleophilic character of the hydroxyl oxygen.

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to study how a ligand, such as this compound, interacts with its target enzyme. The formation of this compound from ethylbenzene (B125841) is catalyzed by toluene (B28343) dioxygenase (TDO) or a similar aromatic dioxygenase. nih.gov Subsequently, it is a substrate for cis-dihydrodiol dehydrogenase, which catalyzes its aromatization to 3-ethylcatechol. wikipedia.org

Molecular docking studies predict the preferred binding orientation of a substrate within an enzyme's active site. frontiersin.org For the formation of this compound, docking of ethylbenzene into the active site of TDO would reveal the key amino acid residues responsible for positioning the substrate for stereospecific dihydroxylation. researchgate.net Studies on TDO with various substrates show that the active site is a pocket where substrates are oriented by a combination of hydrophobic interactions and potential hydrogen bonds. researchgate.netresearchgate.net

Following docking, MD simulations can be used to study the dynamic behavior of the enzyme-substrate complex over time. nih.govmdpi.comnih.govresearchgate.net These simulations provide insights into the conformational changes that may occur upon substrate binding and during the catalytic process. For the interaction of this compound with cis-dihydrodiol dehydrogenase, MD simulations could reveal how the substrate is stabilized in the active site and oriented relative to the NAD⁺ cofactor required for the dehydrogenation reaction. nih.govnih.gov

The table below summarizes the likely interactions between this compound and the active site of a cis-dihydrodiol dehydrogenase, based on studies of related enzymes.

Table 2: Predicted Key Interactions from Molecular Docking and Dynamics Simulations

EnzymeInteracting Residue (Hypothetical)Type of InteractionSubstrate Group Involved
cis-Dihydrodiol DehydrogenaseAspartic Acid / Glutamic AcidHydrogen BondHydroxyl Groups
Leucine / Isoleucine / ValineHydrophobic InteractionEthyl Group & Cyclohexadiene Ring
Serine / ThreonineHydrogen BondHydroxyl Groups
Toluene Dioxygenase (for precursor)Histidine / AsparagineCoordination/H-BondAromatic Ring (of Ethylbenzene)
Phenylalanine / Tryptophanπ-π StackingAromatic Ring (of Ethylbenzene)

In Silico Prediction of Metabolites and Degradation Pathways

In silico tools can predict the metabolic fate of chemical compounds, providing hypotheses for experimental verification. nih.govresearchgate.net Several software platforms, such as BioTransformer, Meteor, and QSAR Toolbox, use extensive databases of known metabolic reactions and rule-based systems to predict potential metabolites. nih.gov

For this compound, the primary and well-documented metabolic step is its oxidation to 3-ethylcatechol, a reaction catalyzed by NAD⁺-dependent cis-dihydrodiol dehydrogenase. wikipedia.org This is a key step in the bacterial degradation pathway of ethylbenzene. nih.govnih.gov

Beyond this known reaction, in silico tools could predict further metabolism of the resulting 3-ethylcatechol. This could include ring cleavage by catechol dioxygenases, a common fate for catecholic intermediates in bacterial degradation pathways. nih.gov Other potential, though perhaps minor, metabolic transformations for this compound itself could include conjugation reactions (e.g., glycosylation or sulfation) if it were to be processed by eukaryotic metabolic systems, although this is less relevant in the context of its bacterial degradation.

The table below outlines the likely and potential metabolic reactions for this compound that could be predicted using in silico tools.

Table 3: Predicted Metabolic Transformations

Input CompoundPredicted ReactionPredicted ProductEnzyme Class
cis-1,2-Dihydro-3-ethylcatecholDehydrogenation (Aromatization)3-EthylcatecholOxidoreductase (cis-dihydrodiol dehydrogenase)
3-EthylcatecholExtradiol Ring Cleavage2-Hydroxy-6-oxo-octa-2,4-dienoic acidDioxygenase (Catechol 2,3-dioxygenase)
3-EthylcatecholIntradiol Ring Cleavage2-Ethyl-cis,cis-muconic acidDioxygenase (Catechol 1,2-dioxygenase)
cis-1,2-Dihydro-3-ethylcatecholO-Glucuronidation (Hypothetical Eukaryotic)cis-1,2-Dihydro-3-ethylcatechol glucuronideTransferase (UDP-glucuronosyltransferase)

Structure-Activity Relationship (SAR) Studies for Enzymatic Transformations (non-clinical focus)

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological activity. In the context of enzymatic transformations, SAR helps to explain why certain substrates are processed more efficiently than others. While specific SAR studies on this compound are scarce, principles can be derived from research on related aromatic dioxygenases and dehydrogenases. nih.govnih.gov

The activity of enzymes like toluene dioxygenase and cis-dihydrodiol dehydrogenase is sensitive to the nature of the substituent on the aromatic ring. For the formation of this compound from ethylbenzene by TDO, the size and electronics of the ethyl group influence the rate and regioselectivity of the dihydroxylation compared to substrates like toluene or benzene (B151609). researchgate.net

For the subsequent transformation of this compound by cis-dihydrodiol dehydrogenase, the ethyl group's steric bulk and electronic properties are critical. The enzyme's active site must accommodate the ethyl group, and its presence likely influences the binding affinity (Km) and turnover rate (kcat) of the enzyme. Comparing the kinetics of this reaction with that for cis-1,2-dihydrocatechol (from benzene) or cis-1,2-dihydro-3-methylcatechol (B1638618) (from toluene) would provide a clear SAR. It is generally observed that as the steric demand of the substituent increases, the rate of enzymatic conversion may decrease, assuming the active site has a finite volume.

The following table provides a hypothetical SAR for the transformation of substituted cis-1,2-dihydrocatechols by a generic cis-dihydrodiol dehydrogenase, illustrating how the ethyl group might compare to other substituents.

Table 4: Illustrative Structure-Activity Relationship for Dehydrogenation

SubstrateSubstituent (R)Relative SizePredicted Relative Reaction RateRationale
cis-1,2-Dihydrocatechol-HSmallHighMinimal steric hindrance in the active site.
cis-1,2-Dihydro-3-methylcatechol-CH₃MediumModerateSlightly increased steric bulk may slow binding or catalysis.
cis-1,2-Dihydro-3-ethylcatechol-CH₂CH₃Medium-LargeModerate to LowIncreased steric hindrance from the ethyl group may lead to a less optimal fit in the active site.
cis-1,2-Dihydro-3-isopropylcatechol-CH(CH₃)₂LargeLowSignificant steric bulk likely impedes efficient binding and catalysis.

Environmental and Ecological Research Contexts of Cis 1,2 Dihydro 3 Ethylcatechol

Role in Bioremediation of Aromatic Hydrocarbon Contamination (e.g., BTEX)

cis-1,2-Dihydro-3-ethylcatechol plays a pivotal, albeit transient, role in the aerobic bioremediation of ethylbenzene (B125841). Its significance lies in it being the first product of the initial attack on the stable aromatic ring of ethylbenzene by certain microorganisms, setting the stage for complete mineralization.

In aerobic environments, the microbial degradation of ethylbenzene is often initiated by a powerful class of enzymes known as dioxygenases. nih.gov Bacteria possessing these enzymes, such as species of Pseudomonas and Rhodococcus, attack the aromatic ring of ethylbenzene. nih.gov Specifically, an enzyme like ethylbenzene dioxygenase incorporates both atoms of a molecular oxygen (O₂) into the benzene (B151609) ring, breaking its aromaticity and forming cis-1,2-dihydroxy-3-ethylcyclohexa-3,5-diene, which is the precise chemical name for this compound. ethz.chacs.org

This initial reaction is a critical step because the resulting cis-dihydrodiol is much less stable and more reactive than the parent ethylbenzene molecule. The biotransformation does not stop here; the this compound is quickly acted upon by another enzyme, a NAD+-dependent dehydrogenase called cis-dihydroethylcatechol dehydrogenase. wikipedia.org This enzyme catalyzes the rearomatization of the ring through the removal of two hydrogen atoms, leading to the formation of 3-ethylcatechol. wikipedia.org From this point, the 3-ethylcatechol undergoes ring cleavage, also catalyzed by dioxygenases, and enters central metabolic pathways where it is ultimately broken down into carbon dioxide and water. nih.govethz.ch This sequence of reactions is a cornerstone of natural attenuation processes in contaminated soils and water systems. nih.gov

Table 1: Key Enzymatic Reactions in the Initial Biotransformation of Ethylbenzene

StepSubstrateEnzymeProduct
1EthylbenzeneEthylbenzene DioxygenaseThis compound
2This compoundcis-Dihydroethylcatechol Dehydrogenase3-Ethylcatechol

While single, highly efficient microbial strains can degrade ethylbenzene, complex environmental contamination often requires more robust solutions. Engineered microbial consortia, which are communities of multiple, interacting microbial species, offer a promising approach for enhancing bioremediation. mdpi.comresearchgate.net The principles of synthetic biology can be applied to design consortia where the complex metabolic pathway of ethylbenzene degradation is divided among different strains, a concept known as division of labor. frontiersin.org

For the degradation pathway involving this compound, a consortium could be designed with the following specializations:

Strain 1: A bacterium, such as a modified Pseudomonas putida, could be engineered to be highly proficient at the initial dioxygenation of ethylbenzene to produce this compound. nih.gov This strain would be optimized for high expression of the dioxygenase enzyme and tolerance to the toxicity of the parent hydrocarbon.

Strain 2: A second bacterium, perhaps a Rhodococcus species, could be specialized to efficiently take up the this compound produced by the first strain and convert it to 3-ethylcatechol and further downstream metabolites. nih.govnih.gov This specialization avoids the metabolic burden of each cell having to maintain the entire complex enzymatic machinery. frontiersin.org

This bottom-up engineering approach can lead to a more stable and efficient degradation process, as the metabolic load is distributed and potential toxic intermediate buildup is minimized through metabolic cross-feeding. mdpi.comresearchgate.net Such consortia can be more resilient to the fluctuating and harsh conditions found in contaminated sites compared to single-strain applications. frontiersin.orgscispace.com

Table 2: Conceptual Design of an Engineered Consortium for Ethylbenzene Degradation

Member of ConsortiumPrimary FunctionKey Enzyme SystemRationale
Specialist Strain A Conversion of Ethylbenzene to this compoundEthylbenzene DioxygenaseHigh efficiency and tolerance for the initial, often rate-limiting, step.
Specialist Strain B Degradation of this compound and downstream productscis-Dihydrodiol Dehydrogenase, Catechol DioxygenasesPrevents accumulation of potentially toxic intermediates and completes the mineralization process.

Occurrence and Fate in Natural Environments

The presence of this compound in the environment is directly tied to the presence and biodegradation of its parent compound, ethylbenzene. Ethylbenzene is a widespread environmental pollutant, primarily released from petroleum products, industrial solvents, and gasoline emissions. texas.gov It can contaminate soil, groundwater, and air. nih.gov

Once released, the fate of ethylbenzene is governed by various physical, chemical, and biological processes. cdc.gov In aerobic environments rich in appropriate microbial life, biodegradation is a key fate process. nih.gov this compound is formed as a direct result of this microbial activity. However, due to its position as an early intermediate in a rapid metabolic pathway, it is not expected to persist or accumulate to high concentrations in most natural environments. The dehydrogenase enzyme that converts it to 3-ethylcatechol is highly efficient, ensuring that the cis-dihydrodiol is consumed almost as quickly as it is produced.

Ecological Implications for Microbial Communities and Biogeochemical Cycles

The formation of this compound is an integral part of the biogeochemical cycling of carbon in contaminated environments. The breakdown of a persistent pollutant like ethylbenzene into this and other intermediates represents a key step in returning anthropogenically introduced carbon to the natural carbon cycle. The process influences the local microbial community structure and function.

The introduction of a large amount of a hydrocarbon like ethylbenzene can select for microorganisms capable of using it as a carbon and energy source. mdpi.com This often leads to an increase in the population of specific degrader bacteria, such as certain Pseudomonas and Rhodococcus species. The metabolic pathway that proceeds through this compound and subsequently 3-ethylcatechol provides a direct food source for these organisms.

Derivatives and Analogs of Cis 1,2 Dihydro 3 Ethylcatechol in Academic Synthesis and Biotransformation Research

Synthesis and Characterization of Stereoisomers and Structural Analogs

The strategic manipulation of cis-1,2-Dihydro-3-ethylcatechol and related cis-dihydrodiols enables the synthesis of various stereoisomers and structural analogs, expanding their utility in chemical synthesis.

Stereoisomers: trans-Dihydrodiols

While bacterial dioxygenases stereoselectively produce cis-dihydrodiols, their trans-isomers are also valuable synthetic targets. A general and effective chemoenzymatic route has been developed to convert enantiopure cis-dihydrodiol metabolites into their corresponding trans-dihydrodiols. rsc.orgresearchgate.net This multi-step process typically involves:

Regioselective Hydrogenation: The less substituted double bond of the cis-dihydrodiol is selectively hydrogenated.

Protection: The diol functionality is often protected, for instance, as an acetonide, to prevent unwanted side reactions in subsequent steps. researchgate.net

Mitsunobu Inversion: A key step where the configuration at the C-2 hydroxyl group is inverted, leading to the trans stereochemistry. rsc.orgresearchgate.net

Further Modification: Subsequent steps, such as benzylic bromination and dehydrobromination, reintroduce the diene system. rsc.orgresearchgate.net

This methodology allows for the synthesis of enantiopure trans-dihydrodiols, which are not directly accessible through microbial oxidation of the parent arene. rsc.orgresearchgate.net

Structural Analogs: Regioisomeric cis-Dihydrodiols

Beyond stereoisomers, chemoenzymatic strategies have been employed to create structural or regioisomers of dihydrodiols. For example, cis-2,3-dihydrodiol metabolites derived from monosubstituted benzenes have been successfully used as precursors for the synthesis of the corresponding 3,4-cis-dihydrodiols. rsc.org This approach makes all three possible cis-dihydrodiol regioisomers of a monosubstituted benzene (B151609) available for the first time, providing a broader range of building blocks for synthetic chemistry. rsc.org The synthesis proceeds through an enantiopure syn-benzene dioxide intermediate, which can be reduced to the desired 3,4-cis-dihydrodiol. rsc.org

The characterization of these isomers relies heavily on spectral methods. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, the vicinal coupling constant between protons on adjacent carbon atoms (e.g., H-3 and H-4 in dihydroisocoumarin systems) is critical for determining the cis or trans configuration. mdpi.compreprints.org

Precursor CompoundTarget Derivative/AnalogKey Transformation(s)Reference
cis-Dihydrodiol Metabolitestrans-Dihydrodiol DerivativesRegioselective hydrogenation, Mitsunobu inversion rsc.org, researchgate.net
cis-2,3-Dihydrodiol Metabolitescis-3,4-Dihydrodiol RegioisomersFormation of syn-benzene dioxide intermediate, reduction rsc.org

Comparative Enzymatic Transformation Studies with Related Dihydrocatechol Derivatives

The enzymatic processing of this compound is a key step in the bacterial degradation pathway of ethylbenzene (B125841). The enzyme responsible is a NAD+-dependent cis-dihydrodiol dehydrogenase, which oxidizes the diol to the corresponding catechol. wikipedia.org Specifically, cis-dihydroethylcatechol dehydrogenase catalyzes the conversion of this compound to 3-ethylcatechol. wikipedia.org

Comparative studies have been conducted to evaluate the efficiency of this enzymatic dehydrogenation against chemocatalytic methods and to assess substrate specificity across a range of related dihydrocatechol derivatives. In one such study, the conversion of various cis-dihydrodiol metabolites to their respective catechols was compared using two methods: a heterogeneous catalyst (Palladium on carbon, Pd/C) and a whole-cell biocatalyst. researchgate.net The biocatalyst was a recombinant Escherichia coli strain expressing a naphthalene (B1677914) cis-diol dehydrogenase. researchgate.net

The study found that the enzymatic and chemical methods were often complementary. A key finding, using deuterium-labeled toluene (B28343) cis-dihydrodiols, was the similarity in the mechanism for catechol formation in both systems, which involves the regioselective oxidation of the hydroxyl group at the C-1 position. researchgate.net This research demonstrated the potential of combining biocatalytic cis-dihydroxylation with chemocatalytic dehydrogenation in a "one-pot" synthesis of catechols directly from substituted benzenes. researchgate.net

The substrate range for these dehydrogenases is broad, highlighting the versatility of these enzymes in biotechnology. researchgate.netresearchgate.net

Substrate (cis-Dihydrodiol of)Product (3-Substituted Catechol)Transformation MethodKey Enzyme (in enzymatic method)Reference
Ethylbenzene3-EthylcatecholEnzymatic (Oxidoreductase)cis-Dihydroethylcatechol dehydrogenase wikipedia.org
Toluene3-MethylcatecholEnzymatic & ChemocatalyticNaphthalene cis-diol dehydrogenase researchgate.net
Bromobenzene3-BromocatecholEnzymatic & ChemocatalyticNaphthalene cis-diol dehydrogenase researchgate.net
Chlorobenzene3-ChlorocatecholEnzymatic & ChemocatalyticNaphthalene cis-diol dehydrogenase researchgate.net

Utilization as Chiral Building Blocks in Organic Synthesis (non-pharmaceutical applications)

The enantiomerically pure nature and dense functionality of cis-dihydrodiols derived from microbial arene oxidation make them exceptionally valuable chiral building blocks, or "chirons," for organic synthesis. researchgate.netnih.govresearchgate.net These compounds provide a powerful platform for the stereocontrolled synthesis of complex molecules. While their application in synthesizing biologically active natural products and pharmaceuticals is extensive, their utility extends to other areas of chemical synthesis. nih.govresearchgate.netnih.gov

A notable non-pharmaceutical application is in the synthesis of agricultural chemicals. For example, the enantiomerically pure toluene-derived diol has been utilized in the synthesis of synthons for prostanoids and terpenes. researchgate.net More directly, chiral dihydrodiols serve as precursors to key structural motifs found in certain insecticides. The homochiral cyclopropane (B1198618) derived from a cis-dihydrodiol acetonide is a key precursor to certain pyrethroid insecticides, demonstrating the value of these bio-derived synthons in creating agrochemicals. researchgate.net

Another application lies in materials science. The parent compound, cis-1,2-dihydrocatechol (derived from benzene), has been used to produce high-grade polyphenylene, a type of polymer. researchgate.netwikipedia.org This transformation highlights the potential for these versatile intermediates to be used in the creation of advanced materials.

The synthetic utility of these diols stems from the distinct reactivity of their different functional groups. The diol can be protected, while the double bonds can undergo a variety of transformations, including:

Diels-Alder Reactions: Acting as the diene component. nih.gov

Electrophilic Additions: Such as halogenation or epoxidation. researchgate.net

Oxidative Cleavage: To produce highly functionalized, acyclic chiral fragments. nih.govresearchgate.net

These transformations, often performed on acetonide-protected derivatives, allow for the construction of complex stereochemical arrays, making cis-dihydrodiols like this compound powerful tools for modern asymmetric synthesis. researchgate.netresearchgate.net

Future Research Directions and Emerging Methodologies

Application of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics) for Pathway Discovery

The elucidation of the metabolic pathways involving cis-1,2-Dihydro-3-ethylcatechol is being revolutionized by high-throughput omics technologies. These approaches provide a system-wide view of the biological processes governing the degradation of aromatic compounds like ethylbenzene (B125841). nih.gov The growing availability of genome sequences, coupled with advancements in proteomics and analytical chemistry, has reinvigorated the study of biodegradation processes. nih.gov

Genomics allows for the identification of the genetic blueprint of microorganisms capable of degrading ethylbenzene. By sequencing the genomes of bacteria such as Cupriavidus cauae PHS1 and Azoarcus sp. strain EbN1, researchers can identify gene clusters responsible for the degradation pathway. researchgate.netnih.gov For instance, genomic analysis has identified genes encoding key enzymes like ethylbenzene dehydrogenase and the subsequent enzymes in the degradation cascade. nih.gov In Rhodococcus sp. strain DK17, genes encoding a novel dioxygenase that transforms ethylbenzene into two different cis-dihydrodiols have been identified on a megaplasmid. nih.gov

Proteomics , the large-scale study of proteins, provides direct evidence of enzyme expression and activity under specific conditions. It helps identify and quantify the bacterial enzymes responsible for the metabolism of aromatic hydrocarbons. nih.gov Proteomic analyses of strains like Burkholderia sp. K24 and Azoarcus sp. strain EbN1 have confirmed the expression of proteins involved in both aerobic and anaerobic degradation pathways when exposed to ethylbenzene or toluene (B28343). nih.govnih.gov This proteogenomic approach, combining genomic data with protein identification, has revealed four distinct degradation pathways for monocyclic aromatic hydrocarbons converging into the citric acid cycle in Burkholderia sp. K24. nih.gov

Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. By tracking the appearance and disappearance of compounds like this compound and its downstream products, metabolomics can map the metabolic flux and identify pathway bottlenecks. This is crucial for understanding the complete mineralization of ethylbenzene. While direct metabolomic studies on this compound are emerging, the methodology has been successfully applied to related pollutants like benzene (B151609), demonstrating its power to identify biomarkers and reveal metabolic disturbances. mdpi.com

The integration of these omics technologies offers a powerful toolkit for discovering and validating the complete biochemical journey from ethylbenzene to central metabolites, with this compound as a critical waypoint.

Table 1: Application of Omics Technologies in Aromatic Hydrocarbon Degradation Pathway Discovery

Technology Application in Pathway Discovery Key Findings Related to Ethylbenzene and its Metabolites Citations
Genomics Identification of genes and gene clusters encoding catabolic enzymes. Identified genes for ethylbenzene dehydrogenase (ebdABC) in anaerobic pathways and novel dioxygenases (akbA) in aerobic pathways. nih.govnih.gov researchgate.netnih.govnih.gov
Proteomics Quantification of expressed enzymes involved in degradation under specific conditions. Confirmed the induction of dioxygenases and dehydrogenases upon exposure to ethylbenzene and other aromatic compounds. nih.govnih.gov nih.govnih.govnih.govnih.gov
Metabolomics Tracking of metabolic intermediates and end-products to map metabolic flux. Identified degradation intermediates like 3-ethylcatechol and 4-ethylcatechol (B135975) from cis-ethylbenzene dihydrodiol. envipath.org mdpi.comenvipath.org

Synthetic Biology Approaches for Engineering Enhanced Biocatalysts

Synthetic biology provides powerful tools to engineer enzymes and microorganisms for improved efficiency and novel functions, a field with significant potential for the production and modification of this compound. This chiral molecule is a valuable building block for the synthesis of complex organic molecules. nih.gov

A primary focus of this research is the engineering of dioxygenase enzymes, such as toluene dioxygenase (TDO), which catalyze the initial dihydroxylation of aromatic rings. researchgate.net These enzymes are often the rate-limiting step in biosynthetic pathways. By applying principles of protein engineering, researchers can create enzyme variants with enhanced activity, stability, and altered substrate specificity. researchgate.net For example, a recombinant Escherichia coli strain (JM109 (pDTG601)) harboring TDO genes from Pseudomonas putida F1 has been used for the preparative-scale production of cis-dihydrocatechols. nih.gov Research has shown that overexpression of specific dehydrogenases in engineered E. coli can effectively convert cis-(1S,2R)-3-ethylcyclohexa-3,5-diene-1,2-diol into 3-ethylcatechol. nih.gov

Structure-assisted protein design and directed evolution are key strategies in synthetic biology. By analyzing the crystal structure of an enzyme, mutations can be designed to improve its performance. This has been successfully applied to catechol 1,2-dioxygenase, a downstream enzyme, to enhance the production of cis,cis-muconic acid. envipath.orgnih.gov Similar approaches can be applied to TDO or other dioxygenases to increase the yield and specificity for producing this compound from ethylbenzene. Rational mutagenesis of residues lining the substrate tunnel of TDO has already yielded variants with significantly improved activity for certain substrates. researchgate.net

Furthermore, synthetic biology extends to engineering whole-cell biocatalysts. This involves optimizing metabolic pathways, improving cofactor regeneration, and increasing tolerance to toxic substrates like ethylbenzene. nih.gov By reconstructing synthetic pathways in robust host organisms like E. coli and regulating enzyme expression with constitutive promoters, the need for expensive inducers can be eliminated, making the bioproduction process more economically viable for industrial applications. envipath.orgnih.gov

Table 2: Examples of Engineered Biocatalysts for Aromatic Compound Transformation

Enzyme/Organism Engineering Approach Improvement/Application Citations
E. coli JM109 (pDTG601) Harboring toluene dioxygenase (TDO) genes from P. putida F1. Production of chiral cis-1,2-dihydrocatechols from arenes. nih.gov nih.gov
Catechol 1,2-dioxygenase (CatA) Structure-assisted protein design and constitutive promoter engineering in E. coli. Significantly improved activities for enhanced production of cis,cis-muconic acid. envipath.orgnih.gov envipath.orgnih.gov
Toluene Dioxygenase (TDO) Rational mutagenesis of residues in the substrate tunnel. Generated variants with substantially improved activity for cis-dihydroxylation. researchgate.net researchgate.net

Development of Novel Bioremediation Strategies

Understanding the role of this compound as an intermediate in ethylbenzene metabolism is crucial for developing more effective and novel strategies for the bioremediation of contaminated environments. researchgate.netacs.org Ethylbenzene is a common pollutant found in soil and groundwater due to spills of petroleum products like gasoline. elsevierpure.comnih.gov

Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. envipath.org Strategies often involve either biostimulation (enhancing the activity of indigenous microorganisms) or bioaugmentation (introducing specific microbes with high degradation capabilities). The efficiency of these strategies depends on environmental factors and the specific metabolic pathways utilized by the bacteria. elsevierpure.com

Future bioremediation strategies can be improved by:

Targeting Specific Pathways: The aerobic degradation of ethylbenzene can proceed via dioxygenation of the aromatic ring to form this compound, which is then further mineralized. acs.orgnih.gov Knowledge of this pathway allows for the development of monitoring tools and conditions that favor this efficient degradation route. For instance, ensuring adequate oxygen supply is critical for the function of dioxygenase enzymes.

Exploiting Novel Enzymes: Functional metagenomics can be used to mine environments for novel enzymes with superior properties, such as oxygen-insensitive catechol 2,3-dioxygenases, which could be more robust for bioremediation applications. The discovery of dioxygenases in Rhodococcus sp. strain DK17 that can attack ethylbenzene at two different positions highlights the metabolic diversity available for bioremediation. nih.gov

Addressing Inhibitory Factors: High concentrations of pollutants or metabolic byproducts can inhibit microbial activity. For example, in anaerobic degradation under sulfate-reducing conditions, the production of hydrogen sulfide (B99878) can become toxic to the degrading bacteria. A novel strategy involves adding ferrous chloride (FeCl2) to the system to precipitate the sulfide as iron sulfide (FeS), thereby alleviating the inhibition and enhancing the biodegradation of benzene, ethylbenzene, and xylenes (B1142099) (BEX).

Optimizing Physical and Chemical Conditions: The success of bioremediation in systems like biopiles is highly dependent on parameters such as temperature, humidity, pH, and nutrient availability. elsevierpure.com Research into optimizing these conditions for ethylbenzene-degrading consortia can significantly accelerate cleanup times. For example, active biopiles with forced aeration show much faster contaminant reduction than passive systems where oxygen diffusion is limiting.

By focusing on the biochemistry of intermediates like this compound, scientists can design more targeted and efficient bioremediation technologies.

Table 3: Summary of Bioremediation Strategies for Ethylbenzene Contamination

Strategy Description Key Principle Citations
Biopiles Ex-situ treatment where contaminated soil is excavated and aerated to stimulate microbial activity. Enhancing aerobic degradation by controlling oxygen, moisture, and nutrient levels. elsevierpure.com
Natural Attenuation Relying on indigenous microflora to mineralize contaminants without intervention. Leveraging the natural aerobic degradation pathways involving dioxygenases. nih.gov nih.gov
Sulfide Precipitation Amending anaerobic, sulfate-reducing environments with iron salts. Removing inhibitory sulfide byproducts to enhance the activity of anaerobic BEX-degrading bacteria.
Bioaugmentation Introducing specialized hydrocarbon-degrading strains to a contaminated site. Supplementing the indigenous microbial population with highly efficient degraders. elsevierpure.com elsevierpure.com

Integration of Multiscale Modeling in Environmental Biogeochemistry

The integration of multiscale modeling is an emerging frontier that promises to provide a holistic understanding of the fate of this compound and its parent compound, ethylbenzene, in the environment. This approach connects molecular-level phenomena with macroscopic environmental processes, enabling more accurate predictions of biodegradation and contaminant transport. envipath.org

The multiscale modeling framework can be conceptualized across several interconnected levels:

Molecular Scale (Nano-scale): At the most fundamental level, computational methods like molecular docking and molecular dynamics (MD) simulations are used to study the interactions between enzymes and substrates. nih.gov These in silico studies can elucidate how an enzyme like toluene dioxygenase or nitrobenzene (B124822) dioxygenase binds to ethylbenzene, revealing the specific amino acid residues crucial for catalysis and regioselectivity. nih.govresearchgate.net This knowledge is invaluable for the rational design of more efficient biocatalysts, as discussed in synthetic biology approaches. researchgate.netresearchgate.net

Cellular Scale (Micro-scale): Building on the molecular understanding, kinetic models describe the rate of substrate consumption and biomass growth for a specific microorganism or a mixed culture. elsevierpure.com Models like the Andrew model can be used to determine key parameters such as the maximum specific degradation rate (μmax), substrate affinity (KS), and substrate inhibition constant (KI) for ethylbenzene degradation. elsevierpure.com This scale helps predict how microbial populations will respond to varying contaminant concentrations.

Ecosystem Scale (Macro-scale): At the largest scale, environmental fate and transport models simulate the movement and degradation of contaminants in entire systems like groundwater aquifers, lakes, or soil plots. mdpi.comenvipath.org These models, such as multiphase-coupled hydrodynamic models, incorporate processes like advection, dispersion, sorption to soil particles, and biodegradation rates derived from smaller-scale models. mdpi.com They are essential for risk assessment and for designing and evaluating the effectiveness of large-scale remediation strategies. mdpi.comnih.gov

The future direction lies in creating seamless, integrated models that pass information across these scales. For example, MD simulations could refine the parameters used in kinetic models, which in turn would provide more accurate biodegradation rate constants for ecosystem-level fate and transport simulations. Such a comprehensive multiscale approach would represent a powerful predictive tool for managing environmental contamination by ethylbenzene and understanding the biogeochemical role of its metabolites. envipath.org

Q & A

Q. What enzymatic pathways involve cis-1,2-Dihydro-3-ethylcatechol, and how can their kinetics be experimentally characterized?

Methodological Answer: The enzyme cis-dihydroethylcatechol dehydrogenase (EC 1.3.1.66) catalyzes the oxidation of cis-1,2-Dihydro-3-ethylcatechol to 3-ethylcatechol using NAD⁺ as a cofactor . To study reaction kinetics, use spectrophotometric assays to monitor NADH production at 340 nm under controlled pH (6.5–7.5) and temperature (25–37°C). Couple this with HPLC to quantify substrate depletion and product formation. For microbial systems, metagenomic analysis can identify gene clusters (e.g., todD dehydrogenases) responsible for degradation pathways .

Q. What analytical methods are recommended for detecting and quantifying this compound in microbial degradation studies?

Methodological Answer: Gas chromatography (GC) paired with halogen-specific detectors (e.g., MIP-XSD) provides sensitivity for detecting cis-dihydrocatechol derivatives, with detection limits <1 mg/L . Alternatively, reverse-phase HPLC with UV detection (λ = 254–280 nm) offers high resolution for separating stereoisomers. Calibrate using synthetic standards and validate with spiked samples to account for matrix effects.

Q. How can researchers ensure stereochemical fidelity during the synthesis of this compound derivatives?

Methodological Answer: Employ asymmetric dihydroxylation protocols (e.g., Sharpless or Jacobsen conditions) to control stereochemistry . Verify product configuration via ¹H-NMR coupling constants (J = 8–12 Hz for cis diols) and X-ray crystallography. For intermediates, use chiral GC columns or circular dichroism (CD) spectroscopy to confirm enantiopurity.

Advanced Research Questions

Q. How can structural contradictions in computational models of this compound be resolved?

Methodological Answer: Combine density functional theory (DFT) calculations with experimental X-ray diffraction data to refine bond angles and torsional strain in cyclopropane-containing analogs . Validate against NMR-derived nuclear Overhauser effect (NOE) data to confirm spatial proximity of substituents. Use molecular mechanics simulations (e.g., AMBER or CHARMM) to model dynamic stereochemical behavior.

Q. What strategies optimize the biodegradation efficiency of this compound in mixed bacterial consortia?

Methodological Answer: Monitor hydrogen (H₂) concentrations as a proxy for microbial activity, as H₂ utilization correlates with degradation rates . Use metatranscriptomics to identify upregulated genes (e.g., Acidocella-affiliated dioxygenases) under varying redox conditions . Supplement with electron acceptors (e.g., nitrate or sulfate) to enhance degradation kinetics in anaerobic systems.

Q. How should researchers address discrepancies in kinetic data when this compound degradation stalls in batch reactors?

Methodological Answer: Conduct time-resolved metabolite profiling to identify inhibitory intermediates (e.g., 3-ethylcatechol accumulation). Use chemostat cultures to maintain steady-state conditions and avoid substrate toxicity. Test alternative microbial inocula (e.g., Bradyrhizobium or Aquabacter spp.) to bypass metabolic bottlenecks .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for validating reproducibility in this compound oxidation assays?

Methodological Answer: Apply ANOVA to compare triplicate measurements of NADH production rates across experimental batches. Use principal component analysis (PCA) to identify outliers in GC or HPLC datasets. For microbial studies, normalize gene expression data (e.g., RNA-seq) to housekeeping genes (e.g., rpoB) and report fold-changes with 95% confidence intervals .

Synthetic and Degradation Pathway Design

Q. How can researchers integrate this compound into modular synthetic routes for tetrahedral intermediates?

Methodological Answer: Leverage Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) to convert cis-dihydrocatechols into bicyclic adducts . Optimize regioselectivity using Lewis acid catalysts (e.g., BF₃·OEt₂) and characterize products via high-resolution mass spectrometry (HRMS) and 2D-NMR (COSY, HSQC).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.